N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
Description
N-(3-Bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative featuring a 3-bromophenyl group at the 6-amino position and a 2-methoxyethyl chain at the 9-position. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules.
Properties
IUPAC Name |
N-(3-bromophenyl)-9-(2-methoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5O/c1-21-6-5-20-9-18-12-13(16-8-17-14(12)20)19-11-4-2-3-10(15)7-11/h2-4,7-9H,5-6H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPCOZBNWRWGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Purine Ring Formation: Construction of the purine ring through cyclization reactions.
Methoxyethyl Substitution: Attachment of the methoxyethyl group to the purine ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituent groups at the 9- and 6-positions, influencing their electronic, steric, and pharmacokinetic profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
The 2-methoxyethyl chain introduces an ether oxygen, improving aqueous solubility relative to simple alkyl (e.g., ethyl) or benzyl groups ().
Electronic Effects :
- Bromine’s electron-withdrawing nature may stabilize charge-transfer interactions better than chlorine or fluorine, as seen in cysteine protease inhibitors ().
- Methoxy groups (as in the target compound) balance solubility and membrane permeability, unlike purely hydrophobic substituents like benzyl ().
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for 9-substituted purines, such as microwave-assisted alkylation () or formamidine cyclization ().
- For example, 9-(3-bromobenzyl) analogs () use 2,6-dichloropurine intermediates and nucleophilic substitution, suggesting adaptable pathways for methoxyethyl introduction.
Biological Activity :
- While direct activity data for the target compound is absent, structural analogs highlight PDE4B inhibition () and antifungal activity () as plausible targets.
- The 3-bromo substituent’s size may mimic bulky groups in PDE4B inhibitors (e.g., 2-bromobenzyl in Compound 3), which occupy hydrophobic enzyme pockets.
Biological Activity
N-(3-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic compound belonging to the purine family, characterized by its unique substitution pattern that enhances its biological activity. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a purine core with a bromophenyl group at the 3-position and a methoxyethyl substituent at the 9-position. This structural arrangement is crucial for its interaction with biological macromolecules.
| Property | Details |
|---|---|
| Molecular Formula | C15H16BrN5O |
| Molecular Weight | 348.22 g/mol |
| IUPAC Name | This compound |
This compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism may involve:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity, which may lead to altered metabolic pathways.
- Receptor Modulation : It may interact with cell surface receptors, modulating their signaling pathways and influencing cellular responses.
2. Therapeutic Potential
Research indicates that compounds similar to this compound exhibit various therapeutic effects, including:
- Anti-cancer Activity : Studies suggest that purine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses.
- Antiviral Properties : Similar structures have shown effectiveness against viral infections by inhibiting viral replication.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anti-cancer agent.
- Enzyme Interaction Studies : Experiments revealed that this compound could inhibit ectonucleotide pyrophosphatase/phosphodiesterase (E-NPP) activity, which is implicated in nucleotide metabolism and cancer progression .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the influence of specific substituents on biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine | Contains fluorine; enhances electronic properties | Potential anti-cancer and antiviral effects |
| N-(3-trifluoromethylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine | Trifluoromethyl group; unique binding profile | Antagonist at P2Y14 receptor |
| This compound | Bromine enhances reactivity | Investigated for enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
